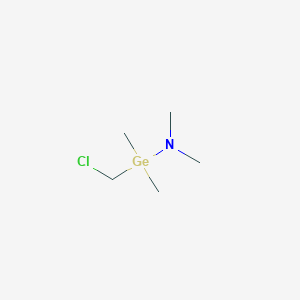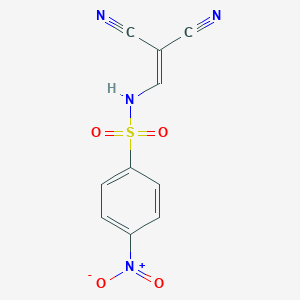![molecular formula C13H15NO5 B14511619 Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid CAS No. 63227-52-1](/img/structure/B14511619.png)
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[211]hexan-2-ol;4-nitrobenzoic acid is a compound that combines the bicyclo[211]hexane framework with a nitrobenzoic acid moiety The bicyclo[211]hexane structure is a saturated bicyclic hydrocarbon, known for its rigidity and unique spatial arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-ol typically involves photochemical [2+2] cycloaddition reactions. One common method is the cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it challenging to scale up. Another approach involves the use of silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis . This method allows for the efficient construction of the bicyclic ring system with high functional group tolerance.
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexan-2-ol may involve continuous flow photochemistry, which allows for better control over reaction conditions and scalability. The integration of advanced photochemical reactors can facilitate the large-scale synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.1.1]hexan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amine.
Substitution: The aromatic ring in 4-nitrobenzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield bicyclo[2.1.1]hexan-2-one or bicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: Reduction of the nitro group can produce 4-aminobenzoic acid.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as halogens or alkyl groups.
Applications De Recherche Scientifique
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Cubane: A highly strained bicyclic compound used in materials science and pharmaceuticals.
Uniqueness
Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid is unique due to its combination of a rigid bicyclic framework with an aromatic nitrobenzoic acid moiety. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
63227-52-1 |
|---|---|
Formule moléculaire |
C13H15NO5 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H10O/c9-7(10)5-1-3-6(4-2-5)8(11)12;7-6-3-4-1-5(6)2-4/h1-4H,(H,9,10);4-7H,1-3H2 |
Clé InChI |
WEZRTCAUOCHJNJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C2)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)

![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)


![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)





